molecular formula C19H26N4O5S B2528189 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine CAS No. 946301-78-6

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Cat. No.: B2528189
CAS No.: 946301-78-6
M. Wt: 422.5
InChI Key: MXNDJDSIVZAZPK-UHFFFAOYSA-N
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Description

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a piperazine ring, which is further functionalized with a 2,5-dimethoxyphenylsulfonyl group and an ethoxy group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with piperazine.

    Functionalization with 2,5-Dimethoxyphenylsulfonyl Group: The piperazine derivative is then reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Ethoxylation: The final step involves the ethoxylation of the pyrimidine ring, typically achieved through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, where nucleophiles such as amines or thiols can replace the ethoxy group.

    Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonyl group, leading to the formation of the corresponding phenol derivative.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane, ethanol, or water. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

    Industry: In the industrial sector, the compound may be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine can be compared with similar compounds, such as:

    4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine: This compound has a similar structure but with a propoxy group instead of an ethoxy group, which may affect its chemical and biological properties.

    4-((4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazin-1-yl)carbonyl)phenol:

    4-(4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazin-1-yl)benzaldehyde:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O5S/c1-5-28-19-13-18(20-14(2)21-19)22-8-10-23(11-9-22)29(24,25)17-12-15(26-3)6-7-16(17)27-4/h6-7,12-13H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNDJDSIVZAZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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